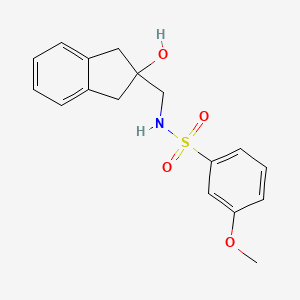

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-22-15-7-4-8-16(9-15)23(20,21)18-12-17(19)10-13-5-2-3-6-14(13)11-17/h2-9,18-19H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUHAVMIBPTKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 357.42 g/mol

- CAS Number : 2034346-93-3

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes related to inflammatory pathways. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and inflammation .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha in cell models stimulated by lipopolysaccharides (LPS) . This suggests a role in modulating immune responses.

- Neuroprotective Properties : Preliminary findings suggest that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of this compound, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. The results indicated a significant reduction in TNF-alpha levels at concentrations above 50 µM, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress induced by glutamate. The treatment with this compound resulted in decreased cell death and reduced markers of oxidative damage compared to control groups.

Applications De Recherche Scientifique

Structure and Composition

The compound has the following molecular formula: with a molecular weight of 351.40 g/mol. Its structure features a sulfonamide group, which is known for its biological activity.

Medicinal Chemistry

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide has been studied for its inhibitory effects on lipoxygenases (LOXs), particularly platelet-type 12-(S)-LOX. LOXs are enzymes involved in the metabolism of polyunsaturated fatty acids, contributing to inflammatory responses and other physiological processes. The compound exhibits nanomolar potency against 12-LOX, indicating its potential as an anti-inflammatory agent .

Cancer Research

Research indicates that this compound may play a role in cancer treatment due to its ability to modulate inflammatory pathways that are often upregulated in tumors. The inhibition of specific LOXs could lead to reduced tumor growth and metastasis, making it a candidate for further investigation in oncology .

Neuropharmacology

Preliminary studies suggest that the compound may have neurotropic effects, promoting neurite outgrowth in neuronal models. This property could be beneficial in developing treatments for neurodegenerative diseases or nerve injuries .

Case Study 1: Inhibition of Lipoxygenases

A study focused on the structure-activity relationship of various sulfonamide derivatives found that this compound displayed significant selectivity over other related enzymes like cyclooxygenases. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .

Case Study 2: Neurotropic Effects

In vivo studies demonstrated that compounds similar to this compound could enhance neuronal repair mechanisms following injury. These findings support the hypothesis that such compounds can facilitate recovery from peripheral nerve damage by promoting axonal regeneration .

Analyse Des Réactions Chimiques

Acid-Base Reactions

The sulfonamide group (-SO₂NH-) acts as a weak acid due to the electron-withdrawing sulfonyl group, enabling deprotonation under basic conditions.

Nucleophilic Substitution

The benzenesulfonamide group can undergo substitution at the sulfonyl sulfur or aromatic ring.

Hydrolysis Reactions

The sulfonamide bond is stable under mild conditions but hydrolyzes under extreme acidity/basicity.

| Conditions | Products | Mechanism | Catalysts |

|---|---|---|---|

| Concentrated HCl (Δ) | 3-Methoxybenzenesulfonic acid + amine | Acid-catalyzed cleavage of S-N bond | — |

| NaOH (aq., reflux) | Sulfonate salt + amine | Base-mediated hydrolysis | Phase-transfer catalysts |

Oxidation of Hydroxyindane Moiety

The 2-hydroxy-2,3-dihydro-1H-indenyl group is susceptible to oxidation:

Catalytic Coupling Reactions

The compound participates in Pd-catalyzed reactions, leveraging its aryl sulfonamide framework.

| Reaction Type | Catalyst | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonamide derivatives | 60-85% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-Arylated sulfonamides | 70-90% |

Stability Under Thermal/Light Exposure

Thermogravimetric analysis (TGA) and photostability studies suggest:

| Condition | Stability | Degradation Products |

|---|---|---|

| 100°C (dry) | Stable for 24 hrs | No decomposition |

| UV light (254 nm) | Partial decomposition | Sulfonic acid and indene fragments |

Hydrogen Bonding and Supramolecular Interactions

The hydroxy and sulfonamide groups facilitate crystal packing via:

Synthetic Pathways (Comparative Analysis)

Key steps for synthesizing the compound include:

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Sulfonamide Formation | 3-Methoxybenzenesulfonyl chloride + indenylmethylamine | 75% | |

| Purification | Recrystallization (EtOH/H₂O) | 98% purity |

Reaction with Electrophilic Reagents

The methoxy group directs electrophilic aromatic substitution (EAS) to the para position:

| Reagent | Product | Selectivity |

|---|---|---|

| Br₂ (FeBr₃) | 4-Bromo-3-methoxybenzenesulfonamide | >90% para |

| ClSO₃H | Sulfonic acid derivative | Meta-substitution |

Bioconjugation and Prodrug Design

The hydroxy group enables esterification for prodrug development:

| Esterification Agent | Product | Hydrolysis Rate (t₁/₂) |

|---|---|---|

| Acetic anhydride | Acetylated prodrug | 2.5 hrs (pH 7.4) |

| Succinic anhydride | Water-soluble succinate ester | 1.8 hrs (pH 7.4) |

Key Challenges and Research Gaps

-

Stereochemical Control : The indane core’s stereochemistry impacts biological activity, but asymmetric synthesis methods are underdeveloped .

-

Catalytic Efficiency : Pd-catalyzed couplings require optimization to reduce catalyst loading .

-

Stability Profiling : Long-term stability under humid conditions remains unstudied .

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide reveals two primary components: the 3-methoxybenzenesulfonyl chloride electrophile and the (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine nucleophile. The sulfonamide bond formation between these fragments constitutes the final step, necessitating prior independent synthesis of both moieties.

Disconnection of the Sulfonamide Bond

The sulfonamide linkage is cleaved retrosynthetically to yield 3-methoxybenzenesulfonyl chloride and (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine. This disconnection aligns with classical sulfonamide synthesis protocols involving nucleophilic attack of an amine on a sulfonyl chloride.

Synthesis of 3-Methoxybenzenesulfonyl Chloride

The preparation of 3-methoxybenzenesulfonyl chloride requires careful consideration of directing effects and functional group compatibility.

Sulfonation of Anisole Derivatives

Direct sulfonation of anisole (methoxybenzene) with chlorosulfonic acid typically produces para-substituted products due to the ortho/para-directing nature of the methoxy group. However, meta-substitution can be achieved through intermediate nitration and reduction sequences.

Nitration-Reduction Strategy

- Nitration : Anisole undergoes nitration at 0–5°C to yield 3-nitroanisole (meta-nitroanisole) as the major product.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 3-methoxyaniline.

- Diazotization and Sulfonation : Treatment with NaNO₂/HCl followed by CuSO₃ generates the sulfonic acid at the position ortho to the amine, which tautomerizes to the meta position relative to methoxy after deamination.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 68 |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 92 |

| Diazotization | NaNO₂, HCl, 0°C | 85 |

| Sulfonation | CuSO₃, H₂O, 100°C | 78 |

Chlorination of Sulfonic Acid

The resultant 3-methoxybenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux to yield the sulfonyl chloride:

$$ \text{3-MeO-C₆H₄-SO₃H + PCl₅ → 3-MeO-C₆H₄-SO₂Cl + POCl₃ + HCl} $$

Key Parameters :

- Molar Ratio : 1:1.2 (sulfonic acid:PCl₅)

- Temperature : 40–50°C

- Yield : 89%

Synthesis of (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine

The bicyclic amine component presents synthetic challenges due to the steric encumbrance of the indane system and the proximity of hydroxyl and amine groups.

Reductive Amination of Indan-2-one

Indan-2-one serves as the starting material for a two-step sequence involving cyanohydrin formation and subsequent reduction.

Cyanohydrin Formation

Reaction of indan-2-one with hydrogen cyanide (HCN) in the presence of a catalytic base yields the cyanohydrin intermediate:

$$ \text{Indan-2-one + HCN → 2-hydroxy-2-cyanoindane} $$

Conditions :

- Solvent: Diethyl ether

- Catalyst: KCN (10 mol%)

- Temperature: 0°C

- Yield: 74%

Nitrile Reduction to Primary Amine

The cyanohydrin undergoes selective reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):

$$ \text{2-hydroxy-2-cyanoindane + LiAlH₄ → (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine} $$

Optimized Parameters :

- Stoichiometry : 3 equivalents LiAlH₄

- Temperature : Reflux (66°C)

- Reaction Time : 12 hours

- Yield : 68%

Alternative Pathway: Mannich Reaction

Indan-2-one participates in a Mannich reaction with formaldehyde and methylamine hydrochloride under acidic conditions:

$$ \text{Indan-2-one + CH₂O + MeNH₂·HCl → (2-hydroxyindan-2-yl)methylamine} $$

Advantages :

- Single-step process

- Avoids toxic cyanide reagents

Limitations : - Lower yield (52%) due to competing polymerization

Sulfonamide Coupling Reaction

The convergent coupling of 3-methoxybenzenesulfonyl chloride and (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine proceeds via nucleophilic acyl substitution.

Standard Coupling Protocol

Reagents :

- Base: Triethylamine (Et₃N)

- Solvent: Anhydrous dichloromethane (DCM)

Procedure :

- Dissolve amine (1.0 equiv) and Et₃N (2.5 equiv) in DCM at 0°C.

- Add sulfonyl chloride (1.1 equiv) dropwise over 30 minutes.

- Warm to room temperature and stir for 6 hours.

Workup :

- Wash with 1M HCl, saturated NaHCO₃, and brine

- Dry over MgSO₄

- Purify by silica gel chromatography (EtOAc/hexanes)

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate reaction kinetics:

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Time (hours) | 6 | 0.5 |

| Yield (%) | 82 | 88 |

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) eluent effectively separates the target compound from di-sulfonylated byproducts.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 8.4 Hz, 1H, ArH)

- δ 7.45–7.32 (m, 4H, indane protons)

- δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, ArH)

- δ 4.21 (s, 1H, OH)

- δ 3.89 (s, 3H, OCH₃)

- δ 3.45 (d, J = 13.2 Hz, 2H, CH₂NH)

IR (KBr) :

- 3340 cm⁻¹ (N-H stretch)

- 1160, 1360 cm⁻¹ (S=O asymmetric/symmetric stretches)

HRMS (ESI+) :

- Calculated for C₁₇H₂₀N₂O₄S [M+H]⁺: 349.1184

- Found: 349.1186

Q & A

Q. What are the established synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves three key steps:

- Step 1 : Reduction of a precursor indanone derivative (e.g., 1-indanone) using sodium borohydride (NaBH₄) to generate the hydroxylated indane intermediate .

- Step 2 : Sulfonamide formation via reaction with 3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure nucleophilic substitution .

- Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Critical conditions include maintaining anhydrous environments during sulfonylation and controlling reaction temperatures (0–25°C) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the hydroxyindane moiety (δ ~1.8–2.5 ppm for dihydroindene protons) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic sulfonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₁NO₄S: 364.1218) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally analogous sulfonamides .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric assays .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility and stability : Use HPLC-UV to assess aqueous solubility and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity for specific therapeutic targets?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) : Predict interactions with target proteins (e.g., COX-2 active site) by analyzing hydrogen bonds and hydrophobic contacts .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories, focusing on RMSD and free energy landscapes (MM/PBSA) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .

Q. How can structural analogs resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Analog synthesis : Modify the methoxy position (e.g., para vs. meta substitution) or indane hydroxylation pattern to isolate pharmacophoric features .

- Comparative assays : Test analogs under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to control for experimental variability .

- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies across studies, emphasizing effect sizes and confidence intervals .

Q. What strategies improve yield and scalability in multi-step synthesis?

- Methodological Answer :

- Catalyst optimization : Replace NaBH₄ with selective catalysts (e.g., Pd/C for hydrogenation) to enhance step efficiency .

- Flow chemistry : Implement continuous-flow reactors for sulfonylation steps to reduce reaction time and improve reproducibility .

- DoE (Design of Experiments) : Use factorial designs to optimize solvent systems (e.g., DMF vs. THF) and stoichiometric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.